Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
Overview
Description
Scientific Research Applications
Crystal Structures and Hydrogen Bonding
- Research on similar compounds, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, has focused on their crystal structures and hydrogen bonding patterns. This study revealed that intermolecular N–H⋯OC hydrogen bonds form infinite chains of molecules, and the carbomethoxy groups show significant disorder due to rotation around the C–C(OOC) single bond (Kubicki, Bassyouni, & Codding, 2000).
Hydrolysis and Tautomerism
- In a study investigating the hydrolysis of related compounds, it was found that these compounds undergo hydrolysis into pyruvic acid, carbon dioxide, and amines, showing different types of hydrolyses based on their tautomerism between enamine and ketimine forms (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Synthesis of Novel Compounds
- Novel compounds have been synthesized using related chemical structures, such as 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, leading to the formation of fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Structural Stabilization via Hydrogen Bonds
- Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound with a similar structure, demonstrates stabilization through intra- and intermolecular N-H···O hydrogen bonds in its crystal structure (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Metal Complex Formation
- Research involving compounds like 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene has led to the formation of metal complexes, highlighting the potential for these structures in metal coordination chemistry (Sousa, Bermejo, Fondo, García-Deibe, Sousa-Pedrares, & Piro, 2001).
Potential as Calcium-Channel Antagonists
- Some 1,4-dihydropyridine derivatives, akin to the compound , have shown characteristics of calcium modulatory properties. The structures of these compounds indicate potential calcium-channel antagonist activity (Linden, Şafak, Şimşek, & Gündüz, 2011).
properties
IUPAC Name |
methyl 2-[[1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-29-21(28)16-4-2-3-5-18(16)24-20(27)14-7-9-19(26)25(12-14)11-13-6-8-15(22)10-17(13)23/h2-10,12H,11H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQCYSMUCDTKGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116689 | |
Record name | Methyl 2-[[[1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinyl]carbonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101116689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
242797-49-5 | |
Record name | Methyl 2-[[[1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinyl]carbonyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242797-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[[1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinyl]carbonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101116689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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